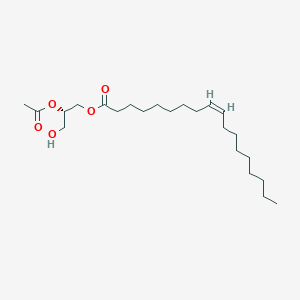

1-オレオイル-2-アセチル-sn-グリセロール

概要

説明

1-オレオイル-2-アセチル-sn-グリセロールは、合成の細胞透過性ジアシルグリセロールアナログです。 これは、カルシウム依存性タンパク質キナーゼC(PKC)を活性化し、スーパーオキシドの産生を誘導する能力で知られています 。この化合物は、生化学、薬理学、医療研究など、さまざまな分野で重要な意味を持っています。

科学的研究の応用

Protein Kinase C Activation

OAG is primarily utilized as a cell-permeable activator of PKC, which plays a crucial role in signal transduction pathways. It has been shown to modulate calcium currents in excitable cells, impacting neurotransmitter release and muscle contraction.

- Case Study : In a study involving GH3 pituitary cells, OAG was found to inhibit both L-type and T-type calcium currents, demonstrating its role in modulating excitability in neuronal cells .

Calcium Signaling

OAG enhances store-operated calcium entry (SOCE) in various cell types, which is vital for maintaining cellular calcium homeostasis.

- Research Insight : Liu et al. (2007) demonstrated that OAG-induced calcium influx in monocytes is mediated by TRPC channels, highlighting its importance in immune cell signaling .

Cardiovascular Research

OAG's effects on vascular smooth muscle cells have implications for cardiovascular health. It has been shown to inhibit phospholipase C activation, which could modulate vascular tone and reactivity.

- Case Study : Brock et al. (1985) reported that OAG inhibited angiotensin-induced phospholipase C activation in cultured vascular smooth muscle cells, suggesting potential therapeutic applications in hypertension .

Neurological Studies

OAG has been implicated in studies related to neuroplasticity and memory formation due to its ability to induce long-term potentiation (LTP).

- Research Insight : Kato et al. (1991) found that OAG, alongside arachidonic acid, induced LTP in hippocampal neurons, indicating its potential role in learning and memory processes .

Anti-inflammatory Effects

Recent studies suggest that OAG may have anti-inflammatory properties by modulating the activity of various inflammatory mediators.

- Case Study : OAG was shown to block protective effects on podocyte adherence under inflammatory conditions, indicating its complex role in kidney inflammation .

Cancer Research

The compound's ability to influence cell signaling pathways makes it a candidate for research into cancer therapies.

- Research Insight : Strosznajder and Haeffner (1989) explored the effects of OAG on lipid metabolism in tumor cells, suggesting that it may alter tumor cell behavior through modulation of signaling pathways .

Data Summary Table

作用機序

1-オレオイル-2-アセチル-sn-グリセロールは、主にタンパク質キナーゼC(PKC)の活性化を介してその効果を発揮します。この化合物は、天然のジアシルグリセロール(DAG)を模倣し、PKCの調節ドメインに結合して活性化します。 この活性化は、細胞の成長、分化、アポトーシスなど、さまざまな細胞プロセスに関与するダウンストリームシグナル伝達経路のカスケードを開始します 。

類似化合物:

- 1-ステアロイル-2-アセチル-sn-グリセロール

- 1-パルミトイル-2-アセチル-sn-グリセロール

- 1-リノレオイル-2-アセチル-sn-グリセロール

比較: 1-オレオイル-2-アセチル-sn-グリセロールは、その特定の脂肪酸組成(オレイン酸)によってユニークであり、これはその生物学的活性とPKCとの相互作用に影響を与えます。 他の類似の化合物と比較して、PKCを活性化し、スーパーオキシド産生を誘導する際の効力と有効性に違いが見られる可能性があります 。

生化学分析

Biochemical Properties

1-Oleoyl-2-acetyl-sn-glycerol is known to activate PKC in platelets, resulting in the phosphorylation of a 40 kDa protein . It is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .

Cellular Effects

The effects of 1-Oleoyl-2-acetyl-sn-glycerol on cells are significant. It is a cell-permeable analog of the PKC-activating second messenger diacylglycerol (DAG). It activates PKC in platelets, resulting in the phosphorylation of a 40 kDa protein . This activation of PKC can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-Oleoyl-2-acetyl-sn-glycerol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a cell-permeable analog of the PKC-activating second messenger diacylglycerol (DAG). It activates PKC in platelets, resulting in the phosphorylation of a 40 kDa protein . It is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .

Temporal Effects in Laboratory Settings

It is known that it is a stable compound that can be stored for up to 12 months .

Metabolic Pathways

1-Oleoyl-2-acetyl-sn-glycerol is involved in the PKC pathway . It is metabolized to its corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol), most likely through the action of a diglycerol kinase .

準備方法

合成経路と反応条件: 1-オレオイル-2-アセチル-sn-グリセロールは、オレイン酸とグリセロール誘導体を含むエステル化反応によって合成できます。このプロセスには、通常、次の手順が含まれます。

エステル化: オレイン酸は、酸触媒の存在下でグリセロールと反応して、1-オレオイル-sn-グリセロールを生成します。

アセチル化: 次に、1-オレオイル-sn-グリセロールは、ピリジンなどの塩基の存在下で無水酢酸または塩化アセチルを使用してアセチル化され、1-オレオイル-2-アセチル-sn-グリセロールが生成されます。

工業生産方法: 1-オレオイル-2-アセチル-sn-グリセロールの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、より高い収率と純度のために最適化されており、多くの場合、連続フロー反応器やクロマトグラフィーなどの高度な精製技術が用いられています。

化学反応の分析

反応の種類: 1-オレオイル-2-アセチル-sn-グリセロールは、さまざまな化学反応を起こし、以下が含まれます。

酸化: これは、対応するエポキシドまたはヒドロキシル化生成物を生成するために酸化される可能性があります。

還元: 還元反応により、より飽和した誘導体に変換できます。

置換: アセチル基は、適切な条件下で他の官能基に置換できます。

一般的な試薬と条件:

酸化: 過酸化水素またはm-クロロ過安息香酸(mCPBA)などの試薬が一般的に使用されます。

還元: 水素ガスの存在下で、パラジウム担持炭素(Pd/C)などの触媒。

置換: 笽基の存在下で、アミンまたはアルコールなどの求核剤。

生成される主な生成物:

酸化: エポキシド、ヒドロキシル化誘導体。

還元: 飽和ジアシルグリセロール。

置換: 使用される求核剤に応じて、さまざまな置換ジアシルグリセロール。

科学研究への応用

1-オレオイル-2-アセチル-sn-グリセロールは、科学研究において幅広い用途があります。

化学: 脂質の挙動と相互作用を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路、特にPKCを含むものを調査します。

医学: 癌や心血管疾患など、PKCが関与する疾患の治療の可能性を探ります。

産業: 生化学的アッセイと診断ツールの開発に利用されます。

類似化合物との比較

- 1-Stearoyl-2-acetyl-sn-glycerol

- 1-Palmitoyl-2-acetyl-sn-glycerol

- 1-Linoleoyl-2-acetyl-sn-glycerol

Comparison: 1-Oleoyl-2-acetyl-sn-glycerol is unique due to its specific fatty acid composition (oleic acid), which influences its biological activity and interaction with PKC. Compared to other similar compounds, it may exhibit different potency and efficacy in activating PKC and inducing superoxide production .

生物活性

1-Oleoyl-2-acetyl-sn-glycerol (OAG) is a bioactive lipid compound that has garnered attention for its various biological activities, particularly in relation to protein kinase C (PKC) activation and its role in cellular signaling pathways. This article explores the biological activity of OAG, including its mechanisms of action, effects on different cell types, and relevant case studies.

OAG is known to act as a potent activator of PKC, a family of enzymes that play crucial roles in various cellular processes such as proliferation, differentiation, and apoptosis. The activation of PKC by OAG occurs through its interaction with specific lipid binding sites within the enzyme's structure. This activation leads to a cascade of downstream signaling events that can influence cell behavior.

Key Findings:

- PKC Activation : OAG stimulates PKC activity, which is essential for various cellular responses. Studies have shown that OAG can enhance the phosphorylation of downstream targets involved in cell growth and survival .

- 5-Lipoxygenase Activity : Research indicates that OAG stimulates 5-lipoxygenase activity via a putative lipid-binding site within the enzyme, suggesting a role in inflammatory responses .

- Calcium Signaling : OAG has been implicated in the modulation of calcium signaling pathways, particularly through the activation of transient receptor potential channels (TRPC), which are critical for calcium influx in various cell types .

Effects on Different Cell Types

OAG exhibits diverse biological effects depending on the cell type and context. Below are some significant findings regarding its impact on various cells:

Table 1: Effects of OAG on Different Cell Types

Case Study 1: OAG in Breast Cancer Research

A study investigated the effects of OAG on MCF7 breast cancer cells. It was found that treatment with OAG resulted in decreased expression levels of several iron-related genes, indicating a potential role in modulating iron metabolism within cancer cells. This suggests that OAG may influence tumor growth and response to therapy by altering iron homeostasis .

Case Study 2: OAG and Neuronal Survival

In neuronal cultures, OAG was shown to promote cell survival and differentiation. The mechanism was linked to the activation of PKC pathways that enhance neurotrophic factor signaling. This finding highlights the potential therapeutic applications of OAG in neurodegenerative diseases where neuronal survival is compromised .

特性

IUPAC Name |

[(2S)-2-acetyloxy-3-hydroxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/b11-10-/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTCCMJTPHCGMS-YRBAHSOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86390-77-4 | |

| Record name | 1-Oleoyl-2-acetylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086390774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。